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molecular formula C6H5ClIN B1590847 3-Chloro-5-iodoaniline CAS No. 83171-49-7

3-Chloro-5-iodoaniline

Cat. No. B1590847
M. Wt: 253.47 g/mol
InChI Key: MFRQKPOHPGXPSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04429156

Procedure details

55.5 parts of 4-bromo-3-chloro-5-iodoaniline, 250 parts of phenol, 8 parts of hydroiodic acid (57% strength) and 15 parts of ruthenium-on-charcoal catalyst (5% strength) are reacted with hydrogen under a pressure of 23 to 47 bars and at 145° C., during the course of 2 hours, whilst stirring. After the usual working up, 38 parts of 3-chloro-5-iodo-aniline are obtained. Yield: 90% of theory.
Name
4-bromo-3-chloro-5-iodoaniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ruthenium-on-charcoal
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:8]([I:9])=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[Cl:10].C1(O)C=CC=CC=1.I.[H][H]>>[Cl:10][C:3]1[CH:4]=[C:5]([CH:7]=[C:8]([I:9])[CH:2]=1)[NH2:6]

Inputs

Step One
Name
4-bromo-3-chloro-5-iodoaniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(N)C=C1I)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
ruthenium-on-charcoal
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(N)C=C(C1)I
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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